molecular formula C16H22O5 B3278694 alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)- CAS No. 68124-06-1

alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-

Cat. No.: B3278694
CAS No.: 68124-06-1
M. Wt: 294.34 g/mol
InChI Key: OUIPHOGHJGAQMO-IKSZGEOFSA-N
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Description

Alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)- is a complex organic compound with the molecular formula C16H22O5. It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of a phenylmethyl group and a 6-deoxy-2,3-O-(1-methylethylidene) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the modification of mannopyranoside

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen atoms or the removal of hydrogen atoms.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromic acid.

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions could employ various reagents depending on the specific substitution desired.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce oxidized derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a substrate or inhibitor in biochemical assays.

  • Medicine: It could be explored for its potential therapeutic properties or as a precursor for drug development.

  • Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a substrate in biochemical assays, it might interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl alpha-L-mannopyranoside

  • Methyl alpha-D-mannopyranoside

Uniqueness: Alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)- is unique due to its specific structural features, such as the phenylmethyl group and the 6-deoxy-2,3-O-(1-methylethylidene) substituent, which differentiate it from other mannopyranoside derivatives.

Properties

IUPAC Name

(3aS,4S,6R,7R,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-10-12(17)13-14(21-16(2,3)20-13)15(19-10)18-9-11-7-5-4-6-8-11/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPHOGHJGAQMO-IKSZGEOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(C(O1)OCC3=CC=CC=C3)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OCC3=CC=CC=C3)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162036
Record name Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-06-1
Record name Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-α-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-
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alpha-L-Mannopyranoside, phenylmethyl 6-deoxy-2,3-O-(1-methylethylidene)-

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